N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17N3O3S2 and its molecular weight is 399.48. The purity is usually 95%.
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Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C18H18N6O3S |
Molecular Weight | 398.44 g/mol |
CAS Number | Not specified |
The structure comprises a dihydrobenzo[b][1,4]dioxin moiety linked to a thiadiazole group through a thioether bond, which is crucial for its biological activity.
Research indicates that compounds containing the thiadiazole moiety often exhibit significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Thiadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Cell Cycle Arrest : Some derivatives have demonstrated the ability to induce G2/M phase arrest in cancer cells, leading to apoptosis. For instance, related compounds have been observed to increase cyclin B levels while decreasing cdc2 phosphorylation .
- Targeting Specific Cancer Pathways : The compound may interact with specific cellular pathways that are critical for tumor growth and survival, including those involving glycogen synthase kinase 3 (GSK-3) inhibition .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiadiazole derivatives:
- In Vitro Studies : Research has shown that similar compounds exhibit IC50 values in the nanomolar range against various cancer cell lines (HeLa, A549). For instance, one study reported IC50 values as low as 30 nM for potent antiproliferative agents .
- In Vivo Efficacy : In animal models such as zebrafish, certain derivatives demonstrated significant anticancer activity, with comparable results across multiple cancer cell lines .
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens, indicating a broad spectrum of bioactivity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Variation : Altering the substituents on the thiadiazole or dioxin rings can significantly impact potency and selectivity against cancer cells. For example, introducing electron-donating or withdrawing groups can enhance or diminish activity .
- Linker Modifications : The nature of the linker between the dioxin and thiadiazole moieties plays a crucial role in maintaining the compound's efficacy. Variations in chain length or branching can lead to substantial changes in biological activity .
Case Study 1: Anticancer Activity Assessment
A study evaluated a series of thiadiazole derivatives for their anticancer effects on HeLa cells. The most active compound exhibited an IC50 value of 38 nM and was able to induce apoptosis through intrinsic pathways involving mitochondrial depolarization and caspase activation .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of related thiadiazoles. The results indicated that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections alongside cancer therapies .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-12-3-2-4-13(9-12)18-21-19(27-22-18)26-11-17(23)20-14-5-6-15-16(10-14)25-8-7-24-15/h2-6,9-10H,7-8,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGFIEQHNLHHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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